Bisoprolol

Descripción

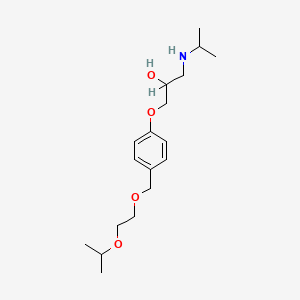

Structure

3D Structure

Propiedades

IUPAC Name |

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022682 | |

| Record name | Bisoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

445.0±45.0 | |

| Record name | Bisoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

7.07e-02 g/L | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66722-44-9 | |

| Record name | Bisoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoprolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y41JS2NL6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisoprolol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100-103, 100 °C | |

| Record name | Bisoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Modulatory Effects of Bisoprolol on Cardiac Fibroblast Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a key contributor to the pathophysiology of heart failure. Beta-blockers, a cornerstone in the management of heart failure, have been suggested to exert beneficial effects beyond their hemodynamic actions, potentially by directly modulating the fibrotic process. This technical guide delves into the current understanding of the effects of bisoprolol, a selective β1-adrenergic receptor antagonist, on the activation markers of cardiac fibroblasts. We consolidate available quantitative data, provide detailed experimental methodologies for key assays, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in cardiovascular drug discovery and development.

Introduction

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the myocardium through regulated synthesis and degradation of the ECM. In response to injury or chronic stress, these cells undergo a phenotypic transformation into myofibroblasts. This activation is hallmarked by the de novo expression of alpha-smooth muscle actin (α-SMA), increased synthesis of ECM components, particularly collagen type I and type III, and the secretion of pro-fibrotic cytokines like transforming growth factor-beta (TGF-β). While this initial response is crucial for wound healing, persistent myofibroblast activation leads to pathological cardiac fibrosis, resulting in increased myocardial stiffness, impaired cardiac function, and arrhythmogenesis.

This compound is a cardioselective β1-adrenergic receptor blocker widely used in the treatment of hypertension and heart failure.[1] Its primary mechanism of action involves reducing heart rate and myocardial contractility, thereby decreasing cardiac workload and oxygen demand.[1] Emerging evidence suggests that this compound may also directly attenuate cardiac fibrosis. This guide aims to provide a detailed overview of the experimental evidence supporting this hypothesis, with a focus on the direct effects of this compound on cardiac fibroblast activation markers.

Quantitative Effects of this compound on Cardiac Fibroblast Activation Markers

The following tables summarize the available quantitative data from in vivo and clinical studies on the effects of this compound on key markers of cardiac fibroblast activation and fibrosis.

Table 1: In Vivo Effects of this compound on Cardiac Fibrosis Markers in a Mouse Model of Pressure Overload

| Marker | Treatment Group | Dose | Change vs. Saline Control | p-value | Citation |

| Collagen Volume (%) | This compound | 5 mg/kg/day | ↓ | <0.05 | [2][3] |

| This compound | 10 mg/kg/day | ↓ | <0.05 | [2][3] | |

| CTGF mRNA Expression | This compound | 5 mg/kg/day | ↓ | <0.05 | [2] |

| This compound | 10 mg/kg/day | ↓ | <0.05 | [2] | |

| Collagen 1a mRNA Expression | This compound | 5 mg/kg/day | ↓ | <0.05 | [2] |

| This compound | 10 mg/kg/day | ↓ | <0.05 | [2] | |

| TGF-β1 mRNA Expression | This compound | 5 mg/kg/day | ↓ | <0.05 | [2] |

| This compound | 10 mg/kg/day | ↓ | <0.05 | [2] | |

| CTGF Protein Expression | This compound | 5 mg/kg/day | ↓ | <0.05 | [2] |

| This compound | 10 mg/kg/day | ↓ | <0.05 | [2] | |

| Collagen 1a Protein Expression | This compound | 5 mg/kg/day | ↓ | <0.05 | [2] |

| This compound | 10 mg/kg/day | ↓ | <0.05 | [2] | |

| TGF-β1 Protein Expression | This compound | 5 mg/kg/day | ↓ | <0.05 | [2] |

| This compound | 10 mg/kg/day | ↓ | <0.05 | [2] |

Data from a study on C57BL/6J male mice with pressure overload induced by aortic banding, treated for 8 weeks.[2][3] A low dose of 2.5 mg/kg/day did not show a statistically significant reduction in these markers.[2] No significant difference was observed between the middle (5 mg/kg/day) and high (10 mg/kg/day) doses.[2]

Table 2: Effects of β-Blocker Therapy (including this compound) on Myocardial Gene Expression in Patients with Dilated Cardiomyopathy

| Gene | Treatment | Change from Baseline | p-value | Citation |

| Collagen Type I | β-Blocker (Carvedilol or this compound) | ↓ (1.08±0.72 vs. 0.65±0.26) | 0.024 | [1] |

| Collagen Type III | β-Blocker (Carvedilol or this compound) | ↓ (2.06±1.81 vs. 1.05±0.74) | 0.018 | [1] |

Data from a 4-month study on 17 patients with dilated cardiomyopathy. The study group included 12 patients on carvedilol and 5 on this compound. The results represent the combined effect of β-blocker therapy.[1]

Table 3: Effects of this compound on Serum Markers of Collagen Metabolism in Patients with Chronic Heart Failure

| Marker | Time Point | Change from Baseline | p-value | Citation |

| C-terminal telopeptide of collagen type I (CITP) | 12 months | ↓ | <0.05 | [4] |

| Matrix metalloproteinase (MMP)-2 | 12 months | ↓ | <0.05 | [4] |

Data from a 12-month study on 62 patients with chronic heart failure and reduced ejection fraction treated with this compound.[4]

Signaling Pathways Implicated in the Anti-Fibrotic Effects of this compound

The anti-fibrotic effects of this compound are likely mediated through the modulation of key signaling pathways that govern cardiac fibroblast activation. The TGF-β signaling cascade is a central player in this process.

The TGF-β Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade primarily through the phosphorylation of Smad2 and Smad3.[5][6] These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those encoding for α-SMA, collagen type I, and collagen type III.[7][8] In vivo studies have shown that this compound treatment can reduce the expression of TGF-β1 at both the mRNA and protein levels in the myocardium of mice subjected to pressure overload.[2] This suggests that this compound may exert its anti-fibrotic effects, at least in part, by downregulating this critical pro-fibrotic cytokine.

Experimental Workflow for Investigating this compound's Effects

A typical experimental workflow to investigate the direct effects of this compound on cardiac fibroblast activation in vitro would involve several key steps, from cell isolation to functional analysis.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess cardiac fibroblast activation.

Isolation and Culture of Adult Cardiac Fibroblasts

Objective: To obtain a pure population of primary cardiac fibroblasts for in vitro experiments.

Protocol:

-

Heart Excision and Preparation: Euthanize the animal (e.g., adult rat or mouse) according to approved institutional guidelines. Perfuse the heart with ice-cold phosphate-buffered saline (PBS) to remove blood. Excise the heart and place it in a sterile dish containing cold PBS.

-

Tissue Mincing and Digestion: Transfer the ventricles to a new dish and mince them into small pieces (1-2 mm³). Digest the minced tissue with an enzymatic solution, typically containing collagenase type II, at 37°C with gentle agitation.

-

Cell Dissociation and Cardiomyocyte Removal: Periodically triturate the digesting tissue to release individual cells. After digestion, remove the cardiomyocytes by gravity sedimentation or a short, low-speed centrifugation (e.g., 50 x g for 5 minutes).

-

Fibroblast Enrichment: Transfer the supernatant containing the non-myocyte fraction to a new tube and centrifuge at a higher speed (e.g., 500 x g for 10 minutes) to pellet the fibroblasts.

-

Plating and Culture: Resuspend the cell pellet in fibroblast growth medium (e.g., DMEM with 10% fetal bovine serum and antibiotics) and plate onto uncoated tissue culture flasks. Cardiac fibroblasts will adhere to the plastic surface more rapidly than other cell types. After a differential adhesion period (e.g., 1-2 hours), remove the non-adherent cells and replenish with fresh medium.

-

Subculture: Once confluent, detach the fibroblasts using trypsin-EDTA and subculture for experiments. It is recommended to use fibroblasts at early passages (P1-P3) to maintain their primary phenotype.

Western Blotting for α-SMA and Phosphorylated Smad2/3

Objective: To quantify the protein expression of the myofibroblast marker α-SMA and the activation of the TGF-β signaling pathway.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cultured cardiac fibroblasts with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For phosphorylated proteins, the inclusion of phosphatase inhibitors is critical.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for α-SMA or phospho-Smad2/3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, it is also important to measure the total protein levels (e.g., total Smad2/3) for normalization.

Quantitative PCR (qPCR) for Collagen Type I and III

Objective: To measure the mRNA expression levels of the major fibrillar collagens.

Protocol:

-

RNA Extraction: Following this compound treatment, lyse the cardiac fibroblasts and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for collagen type I (e.g., COL1A1) and collagen type III (e.g., COL3A1).

-

Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).

Sirius Red Staining for Collagen Deposition

Objective: To visualize and quantify collagen deposition in cell culture or tissue sections.

Protocol:

-

Sample Preparation: For cell culture, grow fibroblasts on glass coverslips. For tissue, use paraffin-embedded heart sections.

-

Fixation and Staining:

-

Fix the cells or deparaffinize and rehydrate the tissue sections.

-

Stain the samples with Picro-Sirius Red solution for 1 hour at room temperature.

-

-

Washing and Dehydration:

-

Briefly rinse with an acidified water solution.

-

Dehydrate the samples through a series of ethanol washes.

-

-

Mounting and Imaging: Clear the samples with xylene and mount with a synthetic resin. Image the stained samples using a bright-field microscope.

-

Quantification: Capture images and use image analysis software to quantify the red-stained area (collagen) relative to the total tissue or cell area.

Conclusion and Future Directions

The available evidence suggests that this compound has a beneficial effect on cardiac fibrosis, likely through the downregulation of the TGF-β signaling pathway and subsequent reduction in the expression of key fibrotic markers. The in vivo data in a mouse model of pressure overload demonstrates a dose-dependent reduction in collagen deposition and the expression of pro-fibrotic genes and proteins. Clinical studies also support an anti-fibrotic effect of β-blocker therapy, including this compound, in patients with heart failure.

However, a notable gap in the current literature is the lack of direct in vitro evidence quantifying the effects of this compound on cardiac fibroblast activation. Future research should focus on elucidating the cell-autonomous effects of this compound on cultured cardiac fibroblasts. Specifically, studies are needed to:

-

Quantify the dose-response effect of this compound on α-SMA expression and collagen synthesis at both the mRNA and protein levels in primary cardiac fibroblasts.

-

Investigate the impact of this compound on the phosphorylation of key signaling molecules in the TGF-β pathway, such as Smad2 and Smad3, in response to pro-fibrotic stimuli.

-

Explore the effects of this compound on other aspects of fibroblast function, such as proliferation, migration, and their contractile properties.

A deeper understanding of the direct molecular mechanisms by which this compound modulates cardiac fibroblast function will be invaluable for optimizing its clinical use and for the development of novel anti-fibrotic therapies for heart failure. This technical guide provides a framework for researchers to build upon, combining established methodologies with a clear understanding of the existing evidence and the key questions that remain to be answered.

References

- 1. Proliferation in cardiac fibroblasts induced by β1-adrenoceptor autoantibody and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Smad2/3 pathway activation [bio-protocol.org]

- 4. Development of novel real-time PCR methodology for quantification of COL11A1 mRNA variants and evaluation in breast cancer tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of Smad signaling cascades in cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Bisoprolol on Mitochondrial Function in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol, a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases. Beyond its well-established hemodynamic effects, emerging evidence suggests that this compound exerts direct cellular protective effects, with a significant impact on mitochondrial function in cardiomyocytes. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates mitochondrial bioenergetics, redox signaling, and cell survival pathways in heart cells. It is designed to be a comprehensive resource, amalgamating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development in this area.

Introduction

Mitochondria are the epicenters of cardiomyocyte function, responsible for generating over 95% of the cell's ATP through oxidative phosphorylation. These dynamic organelles are also critical hubs for calcium homeostasis, reactive oxygen species (ROS) signaling, and the regulation of apoptosis. In pathological states such as ischemia-reperfusion (I/R) injury and heart failure, mitochondrial dysfunction is a central driver of myocyte death and cardiac decline. This compound's therapeutic efficacy appears to be, in part, attributable to its ability to mitigate this mitochondrial damage. This guide will dissect the multifaceted interaction between this compound and cardiac mitochondria.

Quantitative Effects of this compound on Cardiomyocyte Function

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of cardiac injury, oxidative stress, and cell viability.

Table 1: Effect of this compound on Ischemia-Reperfusion Injury Markers

| Parameter | Model | Treatment Group | Control (I/R) Group | Percentage Change | Reference |

| Myocardial Infarct Size | Sprague-Dawley Rats (in vivo) | 31% | 44% | 29.5% reduction | [1] |

| Serum cTnI | Sprague-Dawley Rats (in vivo) | 196 ± 2 pg/mL | 286 ± 7 pg/mL | 31.5% reduction | [1] |

| Serum CK-MB | Sprague-Dawley Rats (in vivo) | 19.6 ± 0.9 ng/mL | 32.2 ± 2 ng/mL | 39.1% reduction | [1] |

Table 2: Effect of this compound on Markers of Oxidative Stress

| Parameter | Model | Treatment Group (this compound + Toxin) | Control (Toxin Only) | Reference |

| Malondialdehyde (MDA) | Wistar Rats (in vivo, Cadmium-induced toxicity) | Significantly decreased | 99 ± 1.528 mmol/g tissue | [2] |

| Superoxide Dismutase (SOD) | Wistar Rats (in vivo, Cadmium-induced toxicity) | 36.76 ± 1.89 U/g tissue | 19.81 ± 0.67 U/g tissue | [2] |

| Catalase (CAT) | Wistar Rats (in vivo, Cadmium-induced toxicity) | Significantly increased | Reduced levels | [2] |

| Derivatives of Reactive Oxygen Metabolites (d-ROMs) | Patients with Chronic Heart Failure | 344 ± 82 U.CARR | 401 ± 106 U.CARR | [3] |

Table 3: Effect of this compound on Cell Viability and Apoptosis

| Parameter | Model | Observation | Reference |

| Cell Viability | H9c2 cells (in vitro, hypoxia/reoxygenation) | Increased | [1] |

| Apoptosis | H9c2 cells (in vitro, hypoxia/reoxygenation) | Decreased | [1] |

Note: Direct quantitative data on the effect of this compound on core mitochondrial parameters such as oxygen consumption rate, ATP synthesis, and mitochondrial membrane potential in cardiomyocytes are limited in the currently available literature. Some studies suggest that traditional beta-blockers may not directly enhance mitochondrial energy metabolism, while others indicate a potential for improved energy status through indirect mechanisms.[4][5]

Key Signaling Pathways Modulated by this compound

This compound's protective effects on cardiomyocytes are mediated through intricate signaling cascades that converge on the mitochondria.

The PI3K/AKT/GSK3β Pathway

A pivotal mechanism by which this compound confers cardioprotection against ischemia-reperfusion injury is through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK3β) signaling pathway.[1] Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inactivates GSK3β. The inhibition of GSK3β is crucial as it prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.

Reduction of Oxidative Stress

This compound has been shown to mitigate oxidative stress in the heart by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[2][6] Catecholamine stimulation of β1-adrenergic receptors can lead to increased ROS generation. By blocking these receptors, this compound curtails this detrimental effect. The reduction in ROS alleviates damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).

Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of this compound on cardiomyocyte mitochondrial function.

Cell Culture and Treatment

-

Cell Line: H9c2 rat cardiomyoblasts are a commonly used cell line for in vitro studies of cardiac muscle.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Measurement of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Plating: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and/or subject them to experimental conditions (e.g., hypoxia-reoxygenation).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Assessment of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, in a humidified chamber.

-

Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce green, while all nuclei will fluoresce blue.

Measurement of Reactive Oxygen Species (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

-

Cell Preparation: Plate and treat cells as for other assays.

-

Probe Loading: Incubate the cells with DCFH-DA (typically 10 µM) for 30 minutes in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, total GSK3β).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary and Future Directions

The available evidence strongly indicates that this compound confers significant cardioprotective effects by mitigating mitochondrial-mediated injury. Its ability to reduce oxidative stress and activate pro-survival signaling pathways like the PI3K/AKT/GSK3β cascade underscores the importance of its mitochondrial--targeted actions.

However, to fully elucidate the therapeutic potential of this compound and to guide the development of novel cardioprotective agents, further research is warranted. Specifically, future studies should focus on:

-

Direct measurement of mitochondrial function: Quantitative analysis of this compound's direct effects on mitochondrial respiration, ATP production, and membrane potential in cardiomyocytes is crucial.

-

Elucidation of upstream mechanisms: A deeper understanding of how β1-adrenergic receptor blockade by this compound translates into the activation of downstream signaling pathways is needed.

-

In vivo validation: Translating the in vitro findings to more complex in vivo models of cardiac disease will be essential to confirm the clinical relevance of this compound's mitochondrial effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the intricate interplay between this compound and mitochondrial function in the heart.

References

- 1. This compound, a β1 antagonist, protects myocardial cells from ischemia-reperfusion injury via PI3K/AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effects of this compound Against Cadmium-induced Myocardial Toxicity Through Inhibition of Oxidative Stress and NF-κΒ Signalling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. kup.at [kup.at]

- 6. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoselective Pharmacology of Bisoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol, a highly β1-selective adrenoceptor antagonist, is a cornerstone in the management of cardiovascular diseases.[1][2][3] Marketed as a racemic mixture of its S(-) and R(+) enantiomers, its therapeutic action is predominantly attributed to one of these stereoisomers. This technical guide provides a comprehensive analysis of the differential pharmacological effects of this compound enantiomers. It delves into their distinct binding affinities, functional activities, and pharmacokinetic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways. Understanding this stereoselectivity is paramount for optimizing drug design, enhancing therapeutic efficacy, and minimizing potential adverse effects.

Introduction to Chirality in Beta-Blockers

Many beta-adrenergic blockers, including this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[4] Although chemically identical in many respects, these enantiomers can interact differently with the chiral environment of biological systems, such as receptors and enzymes. This often leads to significant differences in their pharmacodynamic and pharmacokinetic properties.[4][5] For beta-blockers, the β-blocking activity typically resides predominantly in the S(-) enantiomer.[5][6] this compound is administered clinically as a racemate, a 1:1 mixture of its S(-) and R(+) forms.[4]

Differential Pharmacodynamics of this compound Enantiomers

The primary mechanism of action for this compound is the competitive antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue. The therapeutic effects—reduction in heart rate, myocardial contractility, and blood pressure—are a direct consequence of this blockade.[1]

Receptor Binding Affinity & Functional Activity

The interaction of this compound enantiomers with adrenergic receptors is highly stereoselective. The S(-) enantiomer possesses a significantly greater affinity and blocking activity at the β1-adrenoceptor compared to the R(+) enantiomer.[7] Reports indicate that the S(-)-enantiomer of this compound has about 30 to 80 times greater β-blocking activity than its R(+)-counterpart.[7]

While specific Ki or IC50 values for the individual enantiomers are not consistently detailed across publicly available literature, the consensus in pharmacological studies is the pronounced dominance of the S(-) isomer in β1-adrenoceptor antagonism.[5][6] The high β1-selectivity of racemic this compound, which is greater than that of atenolol and betaxolol, is therefore almost entirely due to the S(-) form.[8]

Table 1: Comparative β-Adrenoceptor Selectivity of Racemic this compound

| Compound | Receptor Affinity Ratio (β2/β1) | Reference |

|---|---|---|

| This compound | 34.7 | [8] |

| Atenolol | 8.7 | [8] |

| Betaxolol | 12.5 | [8] |

| Propranolol | 0.59 | [8] |

Higher values indicate greater β1-selectivity.

Signaling Pathway of β1-Adrenoceptor Antagonism

The binding of an agonist (like norepinephrine) to the β1-adrenergic receptor activates a cascade involving G-proteins and adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This compound enantiomers interrupt this pathway by blocking the initial receptor binding. The S(-) enantiomer is a potent antagonist, effectively preventing signal transduction, while the R(+) enantiomer is significantly weaker.

Differential Pharmacokinetics of this compound Enantiomers

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the this compound enantiomers show more subtle variations. Generally, the pharmacokinetics are not considered to be highly stereoselective.[9]

Absorption, Distribution, and Metabolism

This compound has a high bioavailability of around 90% due to a minor first-pass effect.[10] Studies have shown that the peak plasma concentration (Cmax) and area under the curve (AUC) are dose-proportional for both enantiomers, with no significant differences detected in half-life (t1/2) or time to reach Cmax (tmax) between the R(+) and S(-) isomers across typical dose ranges.[9]

However, minor stereoselectivity exists in its metabolism and elimination.[11] this compound is metabolized by CYP2D6 and CYP3A4 enzymes.[10][11]

-

CYP2D6: Exhibits stereoselective metabolism, favoring the R(+) enantiomer over the S(-) enantiomer.[10][11]

This results in the metabolic clearance of R(+)-bisoprolol being slightly, but significantly, larger than that of S(-)-bisoprolol.[11] Consequently, the AUC and elimination half-life of the therapeutically active S(-)-bisoprolol are slightly larger than those of the R(+) form.[11]

Table 2: Summary of Stereoselective Pharmacokinetics

| Parameter | S(-)-Bisoprolol | R(+)-Bisoprolol | Key Finding | Reference |

|---|---|---|---|---|

| Metabolic Clearance | Lower | Higher | R(+) enantiomer is cleared faster by metabolism. | [11] |

| Metabolizing Enzyme | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 | CYP2D6 metabolism is stereoselective (R > S). | [10][11] |

| Renal Tubular Secretion | Lower | Higher | Moderate stereoselective secretion favoring R(+). | [11] |

| AUC & Half-life | Slightly Larger | Slightly Smaller | S(-) enantiomer has slightly greater exposure. | [11] |

| Plasma Protein Binding | Not Stereoselective | Not Stereoselective | No difference in binding to plasma proteins. |[11] |

Experimental Protocols

The characterization of this compound enantiomers relies on precise analytical and functional assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of S(-) and R(+) this compound for β1- and β2-adrenoceptors.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing β1-adrenoceptors (e.g., rat heart ventricles) or β2-adrenoceptors (e.g., rat lung).[8]

-

Radioligand: e.g., [3H]Dihydroalprenolol (DHA) or [3H]CGP-12177 (a non-selective β-antagonist).[8]

-

S(-) and R(+) this compound enantiomers of high purity.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters and a cell harvester for separation.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the source tissue (e.g., rat heart) in a buffer and centrifuge to pellet the crude membrane fraction. Resuspend the pellet to a specific protein concentration.

-

Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]DHA), and varying concentrations of the unlabeled competitor (S(-) or R(+) this compound).

-

Nonspecific Binding: Prepare a set of tubes with an excess of a high-affinity unlabeled ligand (e.g., propranolol) to determine nonspecific binding.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

To analyze the enantiomers individually, they must first be separated from the racemate.

Objective: To achieve baseline separation of S(-) and R(+) this compound for quantification.

Protocol:

-

System: An HPLC system equipped with a UV or fluorescence detector.

-

Chiral Stationary Phase (CSP): A chiral column is essential. Examples include polysaccharide-based columns (e.g., Chiralcel OD) or macrocyclic antibiotic columns (e.g., Chirobiotic V).[12][13]

-

Mobile Phase: A mixture of solvents, often non-polar (like n-hexane) and polar (like isopropanol), with a small amount of an amine modifier (like diethylamine or triethylamine) to improve peak shape.[12]

-

Sample Preparation: Dissolve the racemic this compound standard or sample in the mobile phase.

-

Injection & Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate and temperature.[12] The enantiomers will interact differently with the CSP and elute at different retention times.

-

Detection: Monitor the column effluent at a suitable wavelength (e.g., 276 nm).

-

Quantification: The peak area for each enantiomer is proportional to its concentration.

Conclusion and Implications

The pharmacological activity of this compound is highly stereoselective, with the S(-) enantiomer being the eutomer responsible for the therapeutic β1-adrenergic blockade. The R(+) enantiomer is largely inactive as a beta-blocker. While pharmacokinetic differences between the enantiomers are statistically significant, they are small and likely not of major clinical consequence in the dose ranges typically used.[9][11]

For drug development professionals, this knowledge underscores the potential benefits of developing single-enantiomer (enantiopure) drugs. An enantiopure S(-)-bisoprolol formulation could theoretically offer the same therapeutic benefit as the racemate at half the dose, reducing the "isomeric ballast" contributed by the inactive R(+) enantiomer and potentially lowering the risk of off-target effects or metabolic burden.[7] The detailed methodologies provided herein serve as a foundation for the precise characterization and quality control required for the research and development of such chiral pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. umj.com.ua [umj.com.ua]

- 4. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 6. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Studies on the receptor profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose proportionality of this compound enantiomers in humans after oral administration of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics and metabolism of this compound enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of this compound enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of this compound Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Bisoprolol's Effects on Ion Channels in Sinoatrial Node Cells: A Technical Guide

This technical guide provides an in-depth analysis of the mechanisms by which bisoprolol, a cardioselective β1-adrenergic receptor antagonist, modulates ion channel function within the sinoatrial (SA) node cells, the heart's primary pacemaker. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, experimental data, and methodologies relevant to understanding this compound's chronotropic effects.

Primary Mechanism of Action: β1-Adrenergic Blockade

This compound's principal effect on the SA node is initiated by its high affinity and selectivity for β1-adrenergic receptors.[1][2] By competitively inhibiting these receptors, this compound antagonizes the effects of catecholamines like norepinephrine and epinephrine. This blockade disrupts the downstream signaling cascade that normally increases heart rate.

The canonical β1-adrenergic signaling pathway in SA node cells begins with agonist binding, which activates the stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4] cAMP then directly binds to and modulates specific ion channels and activates Protein Kinase A (PKA), which phosphorylates various channel proteins, altering their function.[2][5] this compound's intervention at the receptor level effectively dampens this entire signaling cascade, leading to a reduction in heart rate.[2][3]

Effects on Specific Sinoatrial Node Ion Channels

This compound's reduction of intracellular cAMP and PKA activity indirectly modulates several key ion currents responsible for pacemaker activity.

The Funny Current (If) - HCN Channels

The "funny" current (If), carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a critical component of the diastolic depolarization phase in SA node cells.[3][4] This inward current of sodium and potassium ions activates upon hyperpolarization at the end of an action potential, initiating the slow depolarization that leads to the next heartbeat.[3] The activity of HCN channels, particularly the HCN4 isoform which is highly expressed in the SA node, is directly enhanced by cAMP binding.[3]

By blocking the β1-receptor and subsequently lowering cAMP levels, this compound reduces the activation of If.[3][4] This leads to a slower rate of diastolic depolarization, a prolonged sinus cycle length, and ultimately, a decreased heart rate.[6] In pathological conditions such as heart failure (HF), where SA node dysfunction is common, this compound has been shown to reverse the down-regulation of HCN4 mRNA expression, suggesting a role in restoring nodal function.[7][8]

L-type Calcium Current (ICa,L)

The L-type calcium current (ICa,L) is essential for the upstroke of the action potential in SA node cells and also contributes to the later phase of diastolic depolarization.[9] The activity of L-type Ca2+ channels is significantly enhanced by PKA-dependent phosphorylation.[2] this compound's inhibition of the β1-AR/cAMP/PKA pathway leads to reduced phosphorylation of these channels, decreasing ICa,L. This contributes to the negative chronotropic effect by slowing both the action potential upstroke and the rate of diastolic depolarization.

Potassium Currents (IK)

Potassium currents are fundamental to the repolarization phase of the action potential. The two main delayed rectifier potassium currents in the heart are the rapid (IKr) and slow (IKs) components.[10] β-adrenergic stimulation is known to significantly enhance IKs via PKA-mediated phosphorylation, which helps to shorten the action potential duration at high heart rates.[5]

This compound, by blocking this pathway, is expected to decrease IKs activity. Unlike some other beta-blockers, this compound has been shown to have no direct inhibitory effect on the transient outward potassium current (Ito), carried by Kv4.3 channels, highlighting its selective, indirect mechanism of action on potassium channels.[11]

Sodium Channels (INa)

While the fast sodium current is more prominent in atrial and ventricular myocytes, specific sodium channel isoforms (e.g., Nav1.1, Nav1.6) are present in the SA node and contribute to its function.[1][7] Interestingly, in a rat model of heart failure, treatment with this compound was found to partially reverse the pathological down-regulation of Nav1.1 and Nav1.6 mRNA expression in the SA node.[7] This indicates that in certain disease states, this compound may help normalize ion channel expression, thereby improving SA node function.[7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's effects on ion channel expression and overall electrophysiology of the SA node.

Table 1: Effect of this compound on Ion Channel mRNA Expression in Heart Failure Rat SA Node Data synthesized from studies investigating this compound's effects in volume overload-induced heart failure models.

| Ion Channel Subunit | Condition | Relative mRNA Expression | Reference |

| HCN4 | Sham (Control) | ~1.04 | [8] |

| Heart Failure (Placebo) | Decreased to ~0.09 | [8] | |

| Heart Failure + this compound | Restored to ~0.99 | [8] | |

| Nav1.1 | Heart Failure (Placebo) | Significantly Reduced | [7] |

| Heart Failure + this compound | Partially Reversed Reduction | [7] | |

| Nav1.6 | Heart Failure (Placebo) | Significantly Reduced | [7] |

| Heart Failure + this compound | Partially Reversed Reduction | [7] |

Table 2: Summary of this compound's Indirect Effects on Ion Channel Currents in SAN Cells

| Ion Current | Primary Channel | Role in AP | Effect of β-Adrenergic Stimulation | Effect of this compound |

| If | HCN4, HCN2 | Diastolic Depolarization | Increases Current | Decreases Current |

| ICa,L | Cav1.2, Cav1.3 | AP Upstroke, Diastolic Depolarization | Increases Current | Decreases Current |

| IKs | KCNQ1/KCNE1 | Repolarization | Increases Current | Decreases Current |

| Ito | Kv4.3 | Early Repolarization | Minimal | No direct block[11] |

Table 3: Electrophysiological Effects of this compound on Human Sinoatrial and Atrioventricular Nodes Data from human electrophysiological studies following intravenous this compound administration.

| Parameter | Effect of this compound (5-10 mg IV) | Reference |

| Sinus Cycle Length | Significantly Prolonged | [6][12] |

| Corrected Sinus Node Recovery Time | Significantly Prolonged (+20%) | [6][12][13] |

| Heart Rate | Significantly Decreased | [1][13] |

| AH Interval | Significantly Prolonged | [6][12] |

| AV Node Effective Refractory Period | Significantly Prolonged | [6][12] |

| AV Node Functional Refractory Period | Significantly Prolonged | [6][12] |

Experimental Protocols: Patch-Clamp Electrophysiology

The gold-standard technique for investigating the function of ion channels is the patch-clamp method.[14] The following protocol provides a generalized methodology for whole-cell patch-clamp recording from isolated SA node cells to study the effects of this compound.

Sinoatrial Node Myocyte Isolation

-

Animal Model: Typically, rabbits or mice are used. The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Enzymatic Digestion: The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions, followed by perfusion with a solution containing enzymes such as collagenase and protease to digest the extracellular matrix.

-

Dissection & Dissociation: The SA node region is carefully dissected, minced, and gently agitated in the enzyme solution to release single, relaxed myocytes.

-

Storage: Isolated cells are stored in a high-K+ solution and used for recording within a few hours.

Solutions and Reagents

-

Extracellular (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose; pH adjusted to 7.4 with NaOH. This compound is added to this solution at the desired final concentration.

-

Pipette (Intracellular) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 Mg-ATP, 0.1 GTP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[15] Specific compositions may vary depending on the target current being isolated.

Whole-Cell Recording Procedure

-

Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[15][16]

-

Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the heated (35-37°C) extracellular solution.

-

Giga-seal Formation: The micropipette is lowered onto a single, healthy myocyte. Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[17]

-

Whole-Cell Access: A brief pulse of stronger suction or a voltage "zap" is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[17]

-

Data Acquisition:

-

Voltage-Clamp Mode: The membrane potential is "clamped" at a set value, and the current flowing across the membrane is measured. Specific voltage protocols (e.g., step protocols) are used to elicit and measure individual ion currents (e.g., If, ICa,L).[14]

-

Current-Clamp Mode: The current injected into the cell is controlled (typically set to zero), and changes in the membrane potential (i.e., action potentials) are recorded.[14]

-

-

Drug Application: After obtaining a stable baseline recording, the superfusion solution is switched to one containing this compound to record its effects.

Conclusion

This compound exerts its negative chronotropic effect on sinoatrial node cells primarily through the selective blockade of β1-adrenergic receptors. This action inhibits the adenylyl cyclase/cAMP/PKA signaling pathway, leading to the downstream modulation of multiple key ion channels. The primary consequences are a reduction in the pacemaker "funny" current (If) and the L-type calcium current (ICa,L), which collectively slow the rate of diastolic depolarization and decrease the heart rate. Furthermore, in certain pathophysiological contexts like heart failure, this compound may contribute to the normalization of ion channel expression, suggesting a role in reversing electrical remodeling. This multifaceted impact on the ion channels of the SA node underscores its efficacy as a heart-rate-lowering agent.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The funny current: cellular basis for the control of heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beta-adrenergic stimulation reverses the IKr–IKs dominant pattern during cardiac action potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β1-Adrenergic blocker this compound reverses down-regulated ion channels in sinoatrial node of heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Contribution of L-type Ca2+ current to electrical activity in sinoatrial nodal myocytes of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Electrophysiologic effects of an acute beta-blockade induced by this compound in patients with supraventricular tachycardia as assessed by His-bundle electrograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patch-clamp recordings of SAN cells [bio-protocol.org]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

Bisoprolol's Cardioprotective Role in Myocardial Injury via the PI3K/AKT/GSK3β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the cardioprotective effects of bisoprolol, a selective β1-adrenergic receptor antagonist, in the context of myocardial injury. A primary focus is placed on its interaction with the pivotal pro-survival PI3K/AKT/GSK3β signaling pathway. The information presented herein is synthesized from preclinical studies, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular interactions and workflows.

The PI3K/AKT/GSK3β Pathway: A Cornerstone of Cardiomyocyte Survival

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 beta (GSK3β) cascade is a critical intracellular signaling pathway that governs cell growth, proliferation, metabolism, and survival.[1][2] In the myocardium, its activation is a potent defense mechanism against cellular stress, particularly ischemia-reperfusion injury (IRI).[1][2][3]

-

PI3K (Phosphatidylinositol 3-kinase): Activated by various upstream signals, including growth factors and G-protein coupled receptors.[2][3]

-

AKT (Protein Kinase B): A serine/threonine kinase that is activated by PI3K. Once phosphorylated, AKT becomes a central node, phosphorylating numerous downstream targets to promote cell survival.[2][4]

-

GSK3β (Glycogen Synthase Kinase 3 beta): A key downstream target of AKT. In a resting state, GSK3β is active and can promote apoptosis.[1][5] Phosphorylation by AKT at the Ser9 residue inactivates GSK3β, thereby suppressing its pro-apoptotic functions.[1][2] This inactivation is a crucial step in cardioprotection, as it prevents the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death cascades.[1][2][5]

Myocardial ischemia-reperfusion injury disrupts this delicate balance, often leading to the suppression of this pro-survival pathway and promoting cardiomyocyte apoptosis.[1][6]

This compound's Mechanism of Action on the PI3K/AKT/GSK3β Pathway

Studies have demonstrated that this compound confers its cardioprotective effects against ischemia-reperfusion injury by directly engaging and activating the PI3K/AKT/GSK3β pathway.[7] Pre-treatment with this compound leads to increased phosphorylation of both AKT and GSK3β.[7] This action effectively "primes" the cardiomyocytes for survival against an impending ischemic insult.

The mechanism involves the following key steps:

-

Pathway Activation: this compound administration stimulates the upstream components of the pathway, leading to the activation of PI3K.

-

AKT Phosphorylation: Activated PI3K leads to the robust phosphorylation and activation of AKT.

-

GSK3β Inactivation: Activated AKT then phosphorylates GSK3β, switching it to its inactive state.

-

Cardioprotective Outcomes: The inactivation of GSK3β suppresses apoptosis and reduces the production of damaging reactive oxygen species (ROS), ultimately preserving myocardial tissue and function.[7]

The critical role of this pathway is confirmed by experiments using PI3K inhibitors, such as LY294002. When co-administered with this compound, LY294002 completely abolishes the phosphorylation of AKT and GSK3β, and consequently negates the drug's protective effects.[7] Furthermore, silencing GSK3β with specific siRNA confirms that suppressing this molecule is a key step through which this compound protects cardiomyocytes from hypoxia/reoxygenation-induced injury.[7]

Experimental Protocols and Methodologies

The cardioprotective effects of this compound via the PI3K/AKT/GSK3β pathway have been validated through rigorous in vivo and in vitro experimental models.[7]

In Vivo Model: Myocardial Ischemia-Reperfusion in Rats

-

Animal Model: Male Sprague-Dawley (SD) rats are utilized.[7]

-

Treatment Protocol: this compound is administered via oral gavage prior to the surgical procedure.[7]

-

Ischemia-Reperfusion (I/R) Procedure: Animals are subjected to a 30-minute period of myocardial ischemia, induced by ligating a coronary artery, followed by 4 hours of reperfusion where the ligature is removed.[7]

-

Key Endpoints Measured:

In Vitro Model: Hypoxia/Reoxygenation in Cardiomyocytes

-

Cell Line: H9c2 cells, a rat cardiomyocyte cell line, are used.[7][8]

-

Hypoxia/Reoxygenation (H/R) Protocol: Cells are subjected to a period of hypoxia (low oxygen) to simulate ischemia, followed by a period of reoxygenation to mimic reperfusion.[7][8]

-

Experimental Groups:

-

Control

-

H/R alone

-

H/R + this compound

-

H/R + this compound + LY294002 (PI3K inhibitor)

-

H/R + GSK3β-specific siRNA (to silence the GSK3β gene)

-

-

Key Endpoints Measured:

-

Cell Viability: Assessed to determine the percentage of living cells after H/R stress.[7][8]

-

Apoptosis: Quantified to measure the rate of programmed cell death.[7][8]

-

Reactive Oxygen Species (ROS) Production: Measured to assess the level of oxidative stress, a key driver of reperfusion injury.[7][8]

-

Protein Phosphorylation: Western blot analysis is used to measure the levels of phosphorylated AKT (p-AKT) and phosphorylated GSK3β (p-GSK3β), indicating the activation state of the pathway.[7]

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's effect on myocardial injury.

Table 1: In Vivo Efficacy of this compound in a Rat I/R Model

| Parameter | I/R Group (Control) | This compound + I/R Group |

| Myocardial Infarct Size (%) | 44% | 31% |

| Serum cTnI (pg/mL) | 286 ± 7 | 196 ± 2 |

| Serum CK-MB (ng/mL) | 32.2 ± 2 | 19.6 ± 0.9 |

| Data derived from a study by Sun et al. (2020).[7] All differences between groups were statistically significant (P < 0.05). |

Table 2: In Vitro Effects of this compound on H9c2 Cells Subjected to Hypoxia/Reoxygenation (H/R)

| Parameter | H/R Group (Control) | H/R + this compound | H/R + this compound + LY294002 |

| Cell Viability | Decreased | Increased | Decreased (Effect blocked) |

| Apoptosis | Increased | Decreased | Increased (Effect blocked) |

| ROS Production | Increased | Decreased | Increased (Effect blocked) |

| AKT Phosphorylation | Low | Increased | Low (Effect blocked) |

| GSK3β Phosphorylation | Low | Increased | Low (Effect blocked) |

| This table represents a qualitative summary based on the findings that this compound increased cell viability and decreased apoptosis and ROS production, effects that were eliminated by the PI3K inhibitor LY294002.[7] |

Conclusion and Implications for Drug Development

The evidence strongly indicates that this compound protects the myocardium against ischemia-reperfusion injury by activating the pro-survival PI3K/AKT/GSK3β signaling pathway.[7] This activation leads to a significant reduction in myocardial infarct size, a decrease in the release of cardiac damage biomarkers, and the inhibition of cardiomyocyte apoptosis and oxidative stress.[7]

For researchers and drug development professionals, these findings are significant for several reasons:

-

Mechanistic Insight: They provide a clear molecular mechanism for the established clinical benefits of a widely used beta-blocker, moving beyond simple hemodynamics.

-

Therapeutic Targeting: GSK3β emerges as a validated downstream target for cardioprotection.[1] Developing novel therapeutics that can specifically modulate the activity of GSK3β or other nodes in this pathway could offer more targeted and potent strategies for treating myocardial infarction and other ischemic heart diseases.

-

Biomarker Development: The phosphorylation status of AKT and GSK3β could serve as potential biomarkers to assess the efficacy of cardioprotective agents in preclinical models.

References

- 1. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review [mdpi.com]

- 4. Insight into the Role of the PI3K/Akt Pathway in Ischemic Injury and Post-Infarct Left Ventricular Remodeling in Normal and Diabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. d-nb.info [d-nb.info]

- 7. This compound, a β1 antagonist, protects myocardial cells from ischemia-reperfusion injury via PI3K/AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

bisoprolol's potential off-target effects in cardiovascular research

An In-depth Technical Guide to Bisoprolol's Potential Off-Target Effects in Cardiovascular Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a widely prescribed cardioselective β1-adrenergic receptor (β1-AR) antagonist, valued for its efficacy in treating hypertension, heart failure, and coronary artery disease.[1][2] Its primary therapeutic action is attributed to the canonical blockade of the Gs-protein-coupled signaling cascade, which reduces heart rate and myocardial oxygen demand.[1] However, emerging research indicates that the pharmacological profile of this compound is more complex, involving a range of potential "off-target" effects. These effects, which occur independently of or parallel to canonical β1-AR antagonism, encompass interactions with alternative signaling pathways, direct modulation of other ion channels, and effects on non-myocyte cardiac cells. This technical guide provides a comprehensive overview of these non-canonical actions of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for cardiovascular researchers.

On-Target vs. Off-Target Pharmacology of this compound

On-Target Effect: The well-established on-target effect of this compound is the competitive antagonism of the β1-AR, primarily in cardiomyocytes. This action inhibits the downstream Gαs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to negative chronotropic and inotropic effects.[1]

Off-Target Effects: For the purpose of this guide, "off-target" effects are defined as any molecular interactions and subsequent cellular responses that are not mediated by the canonical Gαs-protein pathway blockade. This includes:

-

Biased Agonism: Preferential activation of G-protein-independent signaling pathways, such as those mediated by β-arrestin.

-

Receptor Cross-Talk: Influencing other receptor systems or signaling cascades.

-

Direct Ion Channel Modulation: Interacting directly with ion channels in a manner independent of β1-AR.

-

Effects on Non-Myocyte Cells: Direct actions on cardiac fibroblasts, endothelial cells, or other cell types within the myocardium.

Quantitative Analysis of this compound's Receptor Selectivity and Off-Target Interactions

A key aspect of understanding this compound's profile is its high selectivity for the β1-AR over the β2-AR, which minimizes off-target effects related to β2-AR blockade (e.g., bronchoconstriction).[3] Beyond this, studies have identified interactions with other molecular targets.

| Target | Parameter | Value | Cell/Tissue Type | Significance | Reference |

| β1-Adrenergic Receptor (Site 1) | Ki | 20.0 nM | Intact Rat Ventricular Myocytes | High-affinity primary binding site | [4] |

| β1-Adrenergic Receptor (Site 2) | Ki | 918 nM | Intact Rat Ventricular Myocytes | Low-affinity secondary binding site | [4] |

| β1-Adrenergic Receptor | Selectivity Ratio (β1/β2) | ~102 | Not Specified | High cardioselectivity | [5] |

| M-type K+ Current (IK(M)) | IC50 | 1.21 µM | Pituitary GH3 Cells | Direct ion channel inhibition | |

| erg-mediated K+ Current (IK(erg)) | IC50 | 6.42 µM | Pituitary GH3 Cells | Direct ion channel inhibition |

Off-Target Signaling Pathways and Cellular Effects

Cardioprotection via the PI3K/AKT/GSK3β Pathway

Recent evidence has illuminated a significant off-target cardioprotective mechanism of this compound that is activated during ischemia-reperfusion (I/R) injury. This pathway is independent of its beta-blocking activity and involves the activation of the pro-survival PI3K/AKT/GSK3β cascade.

-

Mechanism: this compound treatment has been shown to increase the phosphorylation of AKT and its downstream target, Glycogen Synthase Kinase 3 Beta (GSK3β).[6] Phosphorylation inactivates GSK3β, preventing the opening of the mitochondrial permeability transition pore (mPTP) and subsequent apoptosis. This effect was shown to be reversible by the PI3K inhibitor LY294002, confirming the pathway's dependence on PI3K.[6]

-

Functional Outcomes: In preclinical models of I/R, this compound administration led to a significant reduction in myocardial infarct size, decreased levels of cardiac injury biomarkers (cTnI and CK-MB), reduced apoptosis, and lowered production of reactive oxygen species (ROS).[6]

Caption: this compound's cardioprotective PI3K/AKT/GSK3β signaling pathway.

Biased Agonism and β-Arrestin Signaling

While some β-blockers, such as carvedilol, are well-documented biased agonists that stimulate β-arrestin signaling, the evidence for this compound is less direct.[7] β-arrestins are scaffolding proteins that, upon recruitment to a GPCR, can initiate signaling cascades independent of G-proteins, often involving transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of kinases like ERK.[8]

Metoprolol, another β1-selective blocker, has been shown to induce cardiac fibrosis through a G-protein-independent pathway requiring G protein-coupled receptor kinase 5 (GRK5) and β-arrestin2.[9] Given the structural and functional similarities, it is plausible that this compound could engage in similar signaling, although this requires further specific investigation. Such a pathway could represent a potential liability, contrasting with the beneficial β-arrestin signaling seen with other ligands.[9]

Caption: Hypothetical β-arrestin-mediated signaling by a biased β-blocker.

Direct Anti-Fibrotic Effects

This compound demonstrates anti-fibrotic effects in the pressure-overloaded heart, which may extend beyond the secondary benefits of reduced hemodynamic stress.[10]

-

Mechanism: Studies in mice subjected to aortic banding show that this compound treatment significantly reduces both interstitial and perivascular cardiac fibrosis.[10] This is accompanied by a marked downregulation in the mRNA and protein expression of key pro-fibrotic markers, including:

-

Connective tissue growth factor (CTGF)

-

Collagen 1a

-

Transforming growth factor-beta 1 (TGF-β1)

-

-

Significance: These findings suggest a direct modulatory effect on the signaling pathways that govern the proliferation of cardiac fibroblasts and their differentiation into extracellular matrix-producing myofibroblasts.[10]

| Fibrotic Marker | Effect of this compound (vs. Saline in Aortic Banding Model) | Reference |

| CTGF | Significant Reduction (mRNA and Protein) | [10] |

| Collagen 1a | Significant Reduction (mRNA and Protein) | [10] |

| TGF-β1 | Significant Reduction (mRNA and Protein) | [10] |

| Collagen Volume | Significant Reduction (Interstitial & Perivascular) | [10] |

Direct Modulation of Potassium Ion Channels

Work in pituitary and hippocampal cell lines has revealed that this compound can directly suppress specific potassium currents independently of its β1-AR antagonism.[11]

-